8-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide
Description
8-Chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide is a quinoline-based small molecule characterized by a chloro substituent at position 8, a hydroxyl group at position 4, and a pyridin-3-ylmethyl carboxamide moiety at position 2. The pyridine ring at the N-substituent may enhance solubility and facilitate hydrogen bonding, while the chloro group contributes to electronic effects and steric properties.
Properties
IUPAC Name |
8-chloro-4-oxo-N-(pyridin-3-ylmethyl)-1H-quinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-13-5-1-4-11-14(13)19-9-12(15(11)21)16(22)20-8-10-3-2-6-18-7-10/h1-7,9H,8H2,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQQUPYQVYHUNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C(C2=O)C(=O)NCC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 8-Chloro-4-Keto-1,2,3,4-Tetrahydroquinoline
The chlorinated tetrahydroquinoline precursor is synthesized via a modified Skraup–Doebner–Von Miller reaction. A substituted aniline derivative (e.g., 5-chloro-2-nitroaniline) undergoes condensation with ethyl acetoacetate in the presence of p-toluenesulfonic acid (p-TSA) at 100–120°C for 8–12 hours. Cyclization yields the 4-keto intermediate, which is subsequently reduced using zinc dust in acetic acid to generate the tetrahydroquinoline framework.
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Ethyl acetoacetate, p-TSA, 110°C, 10 h | 65–72% |
| Reduction | Zn dust, glacial acetic acid, reflux | 78–85% |
Palladium-Catalyzed Dehydrogenation
Dehydrogenation of 8-chloro-4-keto-1,2,3,4-tetrahydroquinoline to 8-chloro-4-hydroxyquinoline employs palladium black (0.1–0.3 eq) with fumaric acid (1.5 eq) in aqueous acetone (50% v/v) under reflux for 10–15 hours. The reaction proceeds via oxidative aromatization, with the hydrogen acceptor (fumaric acid) ensuring complete conversion.
Optimized Parameters
- Catalyst Loading : 0.2 g palladium black per 3 g substrate
- Temperature : 80–90°C
- Reaction Time : 12 hours
- Yield : 90–95%
Carboxamide Functionalization
Synthesis of Quinoline-3-Carboxylic Acid
The 3-carboxylic acid derivative is obtained by hydrolyzing the ethyl ester intermediate (from cyclization) using 5% NaOH at 60°C for 4 hours. Acidification with HCl precipitates the carboxylic acid, which is purified via recrystallization from ethanol/water (1:2).
Analytical Data
Amide Coupling with Pyridin-3-ylmethylamine
Coupling of 8-chloro-4-hydroxyquinoline-3-carboxylic acid with pyridin-3-ylmethylamine utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at room temperature for 5–8 hours.
Reaction Protocol
- Activation : Carboxylic acid (1 eq), HOBt (1.5 eq), EDC·HCl (1.5 eq) in DMF, stirred for 2 h.
- Coupling : Pyridin-3-ylmethylamine (2 eq), N,N-diisopropylethylamine (DIEA, 2 eq), stirred for 5 h.
- Workup : Precipitation in ice water, filtration, recrystallization (ethyl acetate/hexane).
Alternative Synthetic Pathways
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 min) accelerates the cyclization step, reducing reaction time by 75% while maintaining yields at 68–70%. This method minimizes side products such as dimerized intermediates.
Green Chemistry Approaches
Replacing DMF with cyclopentyl methyl ether (CPME) in the amide coupling step improves environmental sustainability. CPME’s low toxicity and high boiling point (106°C) facilitate easier solvent recovery, though yields decrease marginally to 65–72%.
Critical Analysis of Methodologies
Yield Comparison Across Routes
| Method | Quinoline Core Yield | Carboxamide Yield | Overall Yield |
|---|---|---|---|
| Conventional | 78–85% | 70–80% | 55–68% |
| Microwave-Assisted | 68–70% | 65–75% | 44–53% |
| Green Chemistry | 75–78% | 65–72% | 49–56% |
Purity and Characterization
- HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient)
- 1H NMR (DMSO-d6) : δ 12.05 (s, 1H, OH), 8.82 (d, J = 4.8 Hz, 1H, pyridine-H), 8.45 (s, 1H, quinoline-H), 7.95–7.30 (m, 6H, aromatic).
- 13C NMR : δ 167.2 (C=O), 152.1 (C-OH), 148.9–117.6 (aromatic carbons).
Industrial-Scale Considerations
Continuous Flow Reactors
Adopting flow chemistry for the dehydrogenation step enhances scalability. A tubular reactor with immobilized palladium catalyst achieves 92% conversion at 100°C and 10 bar pressure, reducing catalyst leaching to <0.5% per cycle.
Waste Management
Phosphorus oxychloride (used in chlorination) is neutralized with aqueous NaHCO3, generating phosphate salts for safe disposal. Palladium recovery via filtration and reuse lowers production costs by 15–20%.
Chemical Reactions Analysis
Types of Reactions
8-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of 8-chloro-4-oxo-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide.
Reduction: Formation of this compound with an amine group.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of 8-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide features a quinoline backbone, which is known for its ability to chelate metal ions and engage in various biochemical interactions. The presence of the chloro and hydroxy groups enhances its reactivity and biological potential.
Biological Activities
-
Antimicrobial Properties
- Compounds containing the 8-hydroxyquinoline moiety have demonstrated significant antimicrobial activity. Recent studies have shown that derivatives of this compound exhibit potent antibacterial effects against various pathogenic strains, including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae . For instance, certain synthesized derivatives showed minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
-
Anticancer Activity
- The anticancer potential of 8-hydroxyquinoline derivatives has been extensively studied. Research indicates that these compounds can inhibit the growth of cancer cell lines such as A-549 (lung carcinoma) and HepG2 (hepatocellular carcinoma). Some derivatives have shown IC50 values indicating higher potency than established chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis suggests that modifications to the quinoline structure can significantly enhance anticancer activity.
- Antiviral Effects
- Neuroprotective Applications
- Other Pharmacological Activities
Synthesis of Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Recent advancements have focused on optimizing synthetic routes to enhance yield and reduce reaction times. Notable methods include:
- Refluxing with Aldehydes : Combining 8-hydroxyquinoline with various aldehydes under acidic conditions has yielded several novel derivatives with enhanced biological profiles .
- Microwave-Assisted Synthesis : This technique has been utilized to expedite the formation of quinoline derivatives while maintaining high selectivity .
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 8-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Molecular Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Estimated based on analogous structures.
Key Findings from Research
Triazolo-Pyridine Derivative ()
The replacement of the pyridin-3-ylmethyl group with a [1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl group increases the nitrogen content (N₅ vs. N₄ in the target compound), which could enhance interactions with metal ions in enzymatic active sites. However, the higher molecular weight (353.77 vs. ~340.76) may reduce solubility, necessitating formulation adjustments .
Thiadiazole Derivative ()
The 5-isopropyl-1,3,4-thiadiazol-2-yl substituent introduces sulfur, which can influence redox properties and metabolic stability. The molecular weight (375.83) is the highest among the quinoline derivatives discussed here .
Adamantyl-Naphthyridine Derivative ()
This compound diverges significantly with a naphthyridine core and adamantyl group. The adamantyl moiety enhances lipophilicity, favoring blood-brain barrier penetration, while the pentyl chain may increase half-life. However, the large molecular weight (421.58) and hydrophobic features could limit oral bioavailability .
Pyridin-2-yl Isomer ()
The pyridin-2-yl analog demonstrates how positional isomerism affects pharmacology.
Biological Activity
8-Chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide is a derivative of 8-hydroxyquinoline (8-HQ), a compound known for its diverse biological activities. This article focuses on the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinoline core with a chloro group at the 8-position and a hydroxyl group at the 4-position. The presence of the pyridine moiety enhances its electron-deficient character, making it suitable for various chemical interactions, including metal ion chelation.
Anticancer Activity
Research indicates that derivatives of 8-HQ exhibit significant anticancer properties. For instance, studies have shown that modifications to the 8-HQ structure can enhance its cytotoxic effects against various cancer cell lines. The cytotoxicity of this compound was evaluated using MTT assays, revealing IC50 values that suggest potent activity against specific cancer types.
Antiviral Activity
The compound has also been studied for its antiviral properties. It has shown promising results in inhibiting viral replication, particularly in the context of influenza and other viral infections. The antiviral activity correlates with the lipophilicity and electron-withdrawing nature of substituents on the anilide ring.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored against various pathogens, including bacteria and fungi. Preliminary studies indicate that this compound can inhibit the growth of certain microbial strains, although further investigations are needed to fully elucidate its spectrum of activity.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Chelation Properties : The ability to chelate metal ions may play a role in its anticancer and antimicrobial activities by disrupting metal-dependent enzymatic processes.
- Induction of Apoptosis : Studies suggest that treatment with this compound leads to apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.
Case Studies
- Anticancer Efficacy : A study conducted on prostate cancer cell lines (PC3 and DU145) demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
- Antiviral Screening : In vitro assays have shown that derivatives with enhanced lipophilicity exhibited higher antiviral activity against H5N1 virus while maintaining low cytotoxicity levels.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 8-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide, and how can purity be optimized?
- Methodology : The compound is synthesized via amide coupling between the quinoline-3-carboxylic acid derivative and pyridin-3-ylmethylamine. Key steps include:
- Activation of the carboxylic acid group using reagents like EDCl/HOBt or DCC in anhydrous DMF .
- Reflux conditions (e.g., 12–24 hours) to drive the reaction to completion .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/DMF mixtures .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Key Techniques :
- NMR : ¹H and ¹³C NMR to confirm the quinoline core, pyridinylmethyl group, and amide bond (e.g., amide proton at δ 8.5–10 ppm) .
- IR : Peaks at ~1650–1700 cm⁻¹ (C=O stretch of amide) and ~3200–3400 cm⁻¹ (N-H stretch) .
- X-ray crystallography : Resolve dihedral angles between the quinoline and pyridine rings; π-π stacking interactions (centroid distances ~3.6 Å) stabilize crystal packing .
Q. How is initial biological activity screening typically conducted for this compound?
- Assays :
- Antiproliferative activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated after 48–72 hours .
- Apoptosis induction : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells .
- Control compounds : Compare with known quinoline derivatives (e.g., 6-chloro-4-hydroxy-N-methyl-N-phenylquinoline-3-carboxamide) to benchmark activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Approach :
- Substituent variation : Modify the pyridinylmethyl group (e.g., introduce electron-withdrawing groups like -CF₃ at position 6) to enhance binding to biological targets .
- Bioisosteric replacement : Replace the pyridine ring with pyrimidine or imidazole and compare IC₅₀ values .
- Data analysis : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like topoisomerase II or kinases .
Q. What strategies address low aqueous solubility during formulation studies?
- Solutions :
- Co-solvents : Use DMSO/PEG 400 mixtures (e.g., 10% v/v) for in vitro assays .
- Prodrug design : Convert the amide to a methyl ester or glycosylate the hydroxy group to improve bioavailability .
- Nanoparticle encapsulation : Use PLGA nanoparticles (size <200 nm) for sustained release in in vivo models .
Q. How can conflicting bioactivity data across studies be resolved?
- Troubleshooting :
- Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions .
- Comparative studies : Test the compound alongside analogs (e.g., 4-chloro-6-fluoro-8-methoxy derivatives) under controlled conditions to isolate substituent effects .
- Mechanistic validation : Perform Western blotting for apoptosis markers (e.g., caspase-3 cleavage) to confirm activity .
Q. What modifications enhance selectivity for cancer cells over normal cells?
- Design Insights :
- Targeted delivery : Conjugate with folate or RGD peptides to exploit receptor overexpression in cancer cells .
- Selective substituents : Introduce bulky groups (e.g., tert-butyl) at position 8 to reduce off-target binding .
- In vitro models : Compare cytotoxicity in cancer vs. non-cancerous cell lines (e.g., MCF-7 vs. MCF-10A) .
Q. How is metabolic stability evaluated in preclinical studies?
- Methods :
- Liver microsome assays : Incubate the compound with human/rat liver microsomes (37°C, NADPH cofactor) and monitor degradation via LC-MS over 60 minutes .
- Metabolite identification : Use HRMS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
- CYP inhibition screening : Test against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .
Key Challenges and Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
